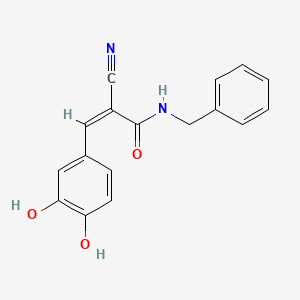

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide is a hydroxycinnamic acid.

Wissenschaftliche Forschungsanwendungen

Optical and Luminescence Properties

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives, including various 2-cyano-3-(methoxyphenyl)-2-propenamides, revealed different optical properties due to distinct face-to-face stacking modes. These compounds exhibited varying luminescence behaviors, with some showing emission peaks shifting upon grinding due to phase transformation (Qing‐bao Song et al., 2015).

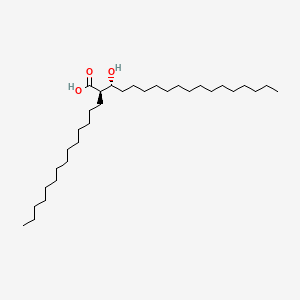

Thermodynamic Properties in Solutions

A study on the thermodynamic properties of related 2-cyano-3-[5-(phenyl)-2-furyl]-2-propenamide and 2-cyano-3-[5-(4-methylphenyl)-2-furyl]-2-propenamide in various organic solvents determined their fusion temperatures and the temperature dependence of dissolution. The research provided insights into the intermolecular interactions affecting solubility and enthalpies of mixing (I. Sobechko et al., 2017).

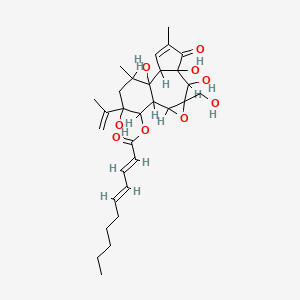

Microbial Biotransformation

Microbial biotransformation of HR325, a structurally similar compound, by various fungal strains, was investigated to compare with animal metabolism and synthesize challenging metabolites. This research revealed different metabolic patterns and proposed mechanisms for molecular transformation (I. Lacroix et al., 1997).

Chemical Synthesis and Reactions

A study explored the chemical reactions involving 2-amino-3-cyano-4, 5-dihydrofuran with benzoyl or acetyl chloride, highlighting the synthesis of various malononitrile derivatives. This research provides valuable data on the chemical behavior and potential applications of these compounds in synthesis (K. Yamagata et al., 1986).

Inhibitory Activity Against Alpha-Glucosidase

Research on compounds from Cuscuta reflexa isolated two new compounds structurally related to 2-cyano-3-(3,4-dihydroxyphenyl)-N-(benzyl)-2-propenamide, which showed strong inhibitory activity against alpha-glucosidase. This suggests potential applications in the treatment of diseases like diabetes (E. Anis et al., 2002).

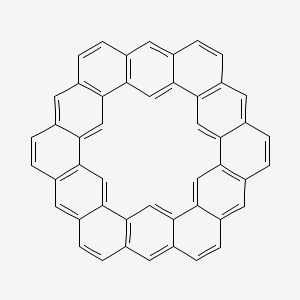

Synthesis of Heterocyclic and Naphthalene Derivatives

Intramolecular carbopalladation of the cyano group was used to synthesize various 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This demonstrates the compound's utility in creating complex organic structures (Qingping Tian et al., 2003).

Polymer Synthesis

Novel electrophilic trisubstituted ethylene monomers, including methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, were synthesized and copolymerized with styrene. The study of these copolymers reveals the material's potential in creating high-performance polymers (G. Kharas et al., 2015).

Luminescent Properties in Crystal Modifications

A study on the crystal modifications of N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide revealed differences in luminescence colors, providing insights into the relationship between molecular structure and luminescent properties (Ya. A. Mikhlina et al., 2013).

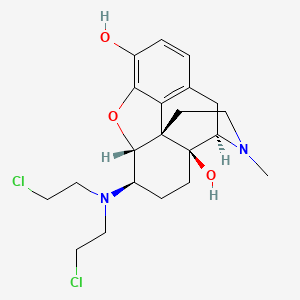

Synthesis of Antihelmintic Agents

Research on the synthesis of a series of alpha-cyano-beta-hydroxypropenamides, including derivatives of the target compound, showed good activity against various parasites, highlighting its potential in veterinary medicine and pharmaceutical applications (E. Sjogren et al., 1991).

Eigenschaften

Molekularformel |

C17H14N2O3 |

|---|---|

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

(Z)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8- |

InChI-Schlüssel |

TUCIOBMMDDOEMM-ZSOIEALJSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)